7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate is a complex organic compound with a molecular formula of C27H21ClO5 and a molecular weight of 460.91 This compound is known for its unique structural features, which include a xanthenium core fused with phenyl and dibenzo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with 2-naphthol in the presence of a catalyst such as perchloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism by which 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate exerts its effects involves interactions with molecular targets such as DNA and proteins. Its unique structure allows it to intercalate into DNA, disrupting the replication process and potentially leading to cell death. Additionally, it can interact with proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9H-xanthen-9-one
- 2,3-dihydro-1H-xanthen-1-one
- 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium chloride
Uniqueness
Compared to similar compounds, 7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate is unique due to its perchlorate anion, which can influence its solubility and reactivity. Its structural features also provide distinct optical properties, making it valuable in various scientific applications.
Properties
IUPAC Name |
13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21O.ClHO4/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27;2-1(3,4)5/h1-13H,14-17H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWXURYDARRBMG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C4=CC=CC=C4CC3)[O+]=C2C5=CC=CC=C51)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.